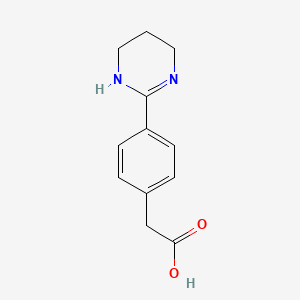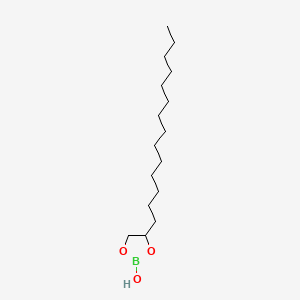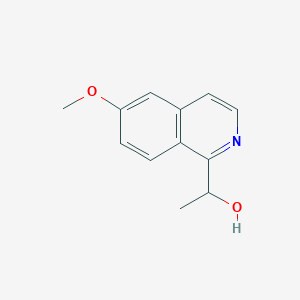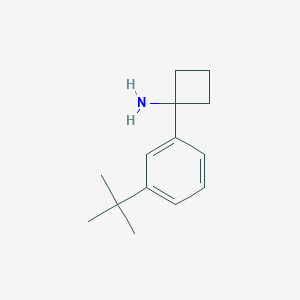![molecular formula C9H5ClO2S B12958228 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chloro group at the 6th position, a hydroxy group at the 3rd position, and an aldehyde group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and may exhibit different reactivity and applications.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6th position instead of a hydroxy group and may have different biological activities.
特性
分子式 |
C9H5ClO2S |
|---|---|
分子量 |
212.65 g/mol |
IUPAC名 |
6-chloro-3-hydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-4,12H |
InChIキー |
WSIBKQFYNZWFOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















